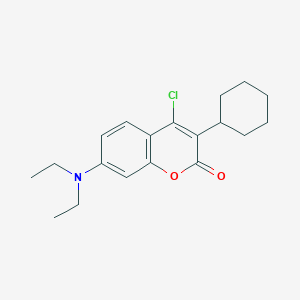
4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one, also known as CEC, is a synthetic compound that belongs to the class of coumarin derivatives. It has been extensively studied for its potential therapeutic applications in various diseases.
作用机制
The mechanism of action of 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one is not fully understood. However, it has been proposed that 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one exerts its therapeutic effects through the modulation of various signaling pathways. For example, 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and proliferation. 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one has also been found to activate the AMPK pathway, which plays a crucial role in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects
4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and alpha-glucosidase. Additionally, 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one has been shown to possess antioxidant activity by scavenging free radicals and reducing oxidative stress.
实验室实验的优点和局限性
4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. Additionally, 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one has been extensively studied, and its mechanism of action and therapeutic potential are well understood. However, 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one also has some limitations for lab experiments. It is a relatively new compound, and its long-term safety and toxicity profile are not well established. Additionally, 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one is a highly potent compound, and its effects may be difficult to interpret in complex biological systems.
未来方向
There are several future directions for the research on 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one. First, further studies are needed to elucidate the mechanism of action of 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one and its potential therapeutic targets. Second, the long-term safety and toxicity profile of 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one need to be established. Third, studies are needed to investigate the potential of 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one as a therapeutic agent in various diseases, including cancer, diabetes, and inflammation. Finally, the development of novel analogs of 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one may lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Conclusion
In conclusion, 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer, anti-diabetic, and anti-inflammatory properties. 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one has several advantages for lab experiments, but its long-term safety and toxicity profile are not well established. Further research is needed to elucidate the mechanism of action of 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one and its potential therapeutic targets, establish its long-term safety and toxicity profile, and investigate its potential as a therapeutic agent in various diseases.
合成方法
4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one is synthesized through a multi-step process that involves the reaction of 4-chloro-3-nitrocoumarin with cyclohexylamine, followed by reduction with hydrogen gas in the presence of a palladium catalyst. The resulting compound is then reacted with diethylamine to yield 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one. The overall yield of the synthesis process is around 50%.
科学研究应用
4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. It has been shown to exhibit anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one has also been found to improve glucose metabolism and insulin resistance in diabetic animal models. Additionally, 4-chloro-3-cyclohexyl-7-(diethylamino)-2H-chromen-2-one has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
属性
分子式 |
C19H24ClNO2 |
|---|---|
分子量 |
333.8 g/mol |
IUPAC 名称 |
4-chloro-3-cyclohexyl-7-(diethylamino)chromen-2-one |
InChI |
InChI=1S/C19H24ClNO2/c1-3-21(4-2)14-10-11-15-16(12-14)23-19(22)17(18(15)20)13-8-6-5-7-9-13/h10-13H,3-9H2,1-2H3 |
InChI 键 |
FRIWHGHSXVNGOW-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3CCCCC3)Cl |
规范 SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C3CCCCC3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(4E)-4-[[2-[4-(2-fluorobenzoyl)piperazin-1-yl]ethylamino]methylidene]-5-methyl-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B243034.png)
![(4E)-5-methyl-2-(4-nitrophenyl)-4-[[2-[4-[(E)-3-(3-nitrophenyl)prop-2-enoyl]piperazin-1-yl]ethylamino]methylidene]pyrazol-3-one](/img/structure/B243035.png)
![2-[4-(dimethylamino)phenyl]-3-hydroxy-1H-cyclopenta[b]quinolin-1-one](/img/structure/B243036.png)

![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B243043.png)
![2-{[2-(2,4-Dichlorophenyl)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B243062.png)
![2-{[2-(4-Chloroanilino)-2-oxoethyl]sulfanyl}benzoic acid](/img/structure/B243063.png)
![6-Amino-4-(4-bromo-2-thienyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243071.png)

![6-Amino-4-(3,4-dimethoxyphenyl)-3-propyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B243077.png)



![4-[4-(dimethylamino)phenyl]-N-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B243090.png)